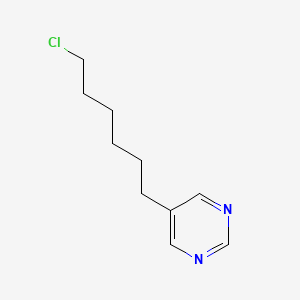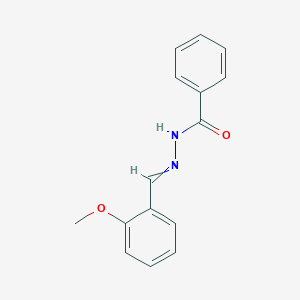
o-Methoxybenzaldehyde benzoylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Methoxybenzaldehyde benzoylhydrazone: is an organic compound derived from the condensation of o-methoxybenzaldehyde and benzoylhydrazine. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The primary method for synthesizing o-methoxybenzaldehyde benzoylhydrazone involves the condensation of o-methoxybenzaldehyde with benzoylhydrazine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Methoxybenzaldehyde benzoylhydrazone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Synthesis: o-Methoxybenzaldehyde benzoylhydrazone is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology:
Antimicrobial Activity: The compound and its metal complexes have shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine:
Pharmacological Studies: Research has indicated potential pharmacological applications, including antitumor and antiviral activities.
Industry:
Flame Retardants: The compound is used in the development of flame retardant materials for industrial applications.
Wirkmechanismus
The mechanism of action of o-methoxybenzaldehyde benzoylhydrazone involves its ability to coordinate with metal ions through its azomethine nitrogen and carbonyl oxygen atoms. This coordination can disrupt biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions enhances its flame retardant properties .
Vergleich Mit ähnlichen Verbindungen
- o-Hydroxybenzaldehyde benzoylhydrazone
- p-Methoxybenzaldehyde benzoylhydrazone
- Salicylaldehyde benzoylhydrazone
Comparison:
- o-Methoxybenzaldehyde benzoylhydrazone is unique due to the presence of the methoxy group, which influences its reactivity and coordination properties. Compared to o-hydroxybenzaldehyde benzoylhydrazone, the methoxy group provides different electronic effects, leading to variations in chemical behavior and applications .
Eigenschaften
CAS-Nummer |
39575-27-4 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-10-6-5-9-13(14)11-16-17-15(18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b16-11+ |
InChI-Schlüssel |
AIIBNESYBYQXIS-LFIBNONCSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
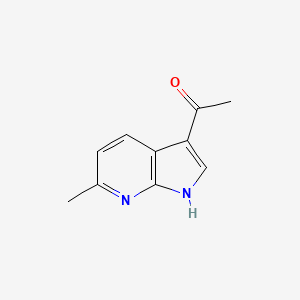

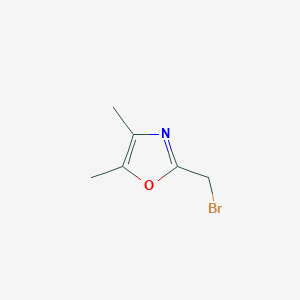
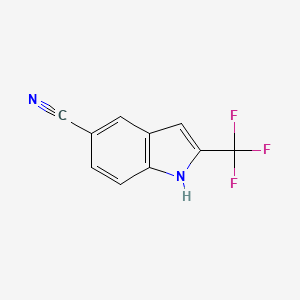
![6-bromo-N-isopropylbenzo[d]thiazol-2-amine](/img/structure/B8704696.png)
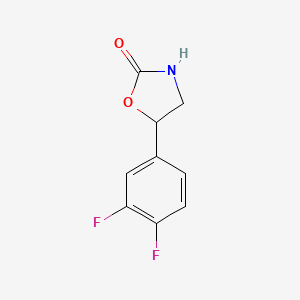
![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)


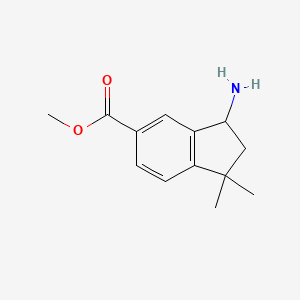
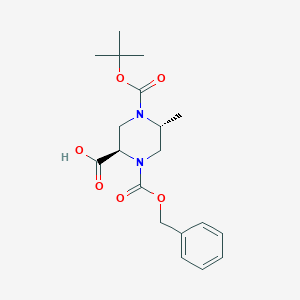
![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate](/img/structure/B8704729.png)
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B8704742.png)
